molecular formula C13H25N3 B14881094 1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine

1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine

Cat. No.: B14881094
M. Wt: 223.36 g/mol
InChI Key: BDGSMQPSOLBFBT-UHFFFAOYSA-N
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Description

1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine is a compound that features a pyrrolidine ring and a piperazine ring connected through a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine typically involves the construction of the pyrrolidine and piperazine rings followed by their connection through a cyclopentyl group

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrrolidine rings.

Scientific Research Applications

1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridinyl)piperazine: Known for its selective α2-adrenergic receptor antagonism.

    Pyrrolidine-2,5-diones: Used in the treatment of epilepsy and other neurological conditions.

    Pyrrolizines: Studied for their anti-inflammatory and analgesic properties.

Uniqueness

1-(2-(Pyrrolidin-1-yl)cyclopentyl)piperazine is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. Its combination of a pyrrolidine ring, a piperazine ring, and a cyclopentyl group provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylcyclopentyl)piperazine

InChI

InChI=1S/C13H25N3/c1-2-9-15(8-1)12-4-3-5-13(12)16-10-6-14-7-11-16/h12-14H,1-11H2

InChI Key

BDGSMQPSOLBFBT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCCC2N3CCNCC3

Origin of Product

United States

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